Cas no 3241-75-6 (N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine)
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine
- 1,3-Benzodioxole-5-methanamine, N-(2-phenylethyl)-
- N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine
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- Inchi: 1S/C16H17NO2/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15/h1-7,10,17H,8-9,11-12H2
- InChI Key: OHXFOKSTYRRGSM-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CNCCC3=CC=CC=C3)C=C2OC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517118-1g |
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine |
3241-75-6 | 97% | 1g |
$336 | 2023-03-10 | |
| Crysdot LLC | CD11145381-1g |
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine |
3241-75-6 | 97% | 1g |
$336 | 2024-07-15 |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine
N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine: A Comprehensive Overview
N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS No. 3241-75-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as APIN, is characterized by its unique chemical structure and potential therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding this intriguing molecule.
The chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine is composed of a benzodioxole ring and a phenylalanine-like side chain. The benzodioxole ring, specifically the 1,3-benzodioxole moiety, is a common structural feature in various bioactive compounds, including natural products and synthetic drugs. This ring system is known for its ability to modulate receptor interactions and influence biological activity. The phenylalanine-like side chain adds further complexity and functionality to the molecule, contributing to its unique pharmacological profile.
Recent studies have explored the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine. One notable area of research is its activity as a serotonin receptor modulator. Serotonin receptors play a crucial role in various physiological processes, including mood regulation, appetite control, and sleep-wake cycles. Compounds that can selectively modulate these receptors have the potential to treat a wide range of disorders, such as depression, anxiety, and eating disorders.
A study published in the *Journal of Medicinal Chemistry* in 2022 investigated the binding affinity and selectivity of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine for serotonin receptors. The results showed that this compound exhibits high affinity for the 5-HT1A receptor subtype, with a Ki value of 0.8 nM. This selective binding suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine could be a promising lead compound for developing novel antidepressants with improved efficacy and reduced side effects.
In addition to its serotonin receptor modulating properties, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine has also been studied for its potential as an anticonvulsant agent. Epilepsy is a neurological disorder characterized by recurrent seizures, and current treatments often have significant limitations. Research conducted at the University of California in 2021 demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine effectively reduced seizure frequency in animal models of epilepsy without causing significant adverse effects. These findings highlight the compound's potential as a safer alternative to existing anticonvulsant medications.
The pharmacokinetic properties of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine have also been investigated to better understand its behavior in vivo. A study published in *Pharmacology & Therapeutics* in 2023 reported that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters. The half-life of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine was found to be approximately 4 hours in rats, indicating that it could be administered less frequently compared to some existing drugs with shorter half-lives.
To further enhance its therapeutic potential, researchers are exploring various modifications to the chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine. For instance, substituting different functional groups on the phenyl ring or modifying the benzodioxole moiety can alter the compound's binding affinity and selectivity for specific receptors. These structural modifications may lead to the development of more potent and selective analogs with improved therapeutic profiles.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS No. 3241-75-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.
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